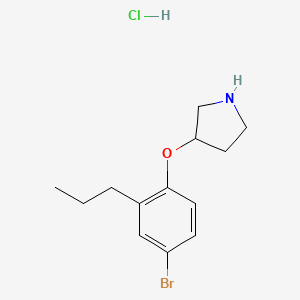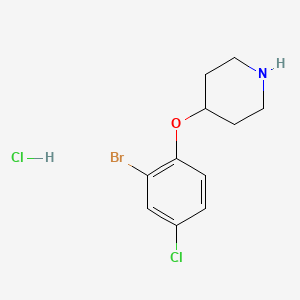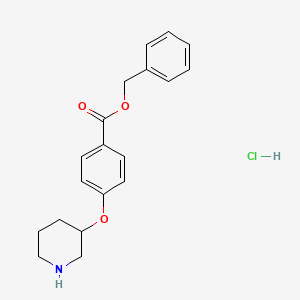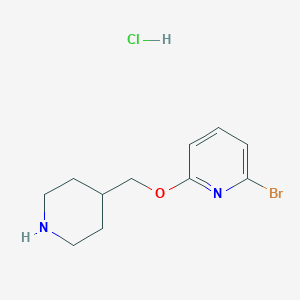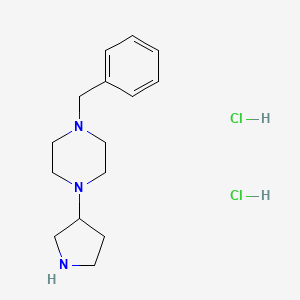![molecular formula C13H23NO5 B1374934 3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid CAS No. 773099-94-8](/img/structure/B1374934.png)
3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid
Overview
Description
3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid is a synthetic organic compound with the molecular formula C13H23NO5. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to a piperidine ring, which is further linked to a propanoic acid moiety. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid typically involves the following steps:
Protection of Piperidine: The piperidine ring is first protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Propanoic Acid Linker: The protected piperidine is then reacted with 3-bromopropanoic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the propanoic acid moiety can be modified.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA), dichloromethane.
Substitution: Various nucleophiles, solvents like THF or acetonitrile.
Major Products
Deprotected Piperidine: Removal of the Boc group yields the free amine.
Substituted Propanoic Acids: Depending on the nucleophile used, various substituted propanoic acids can be formed.
Scientific Research Applications
3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those involving piperidine derivatives.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Bioconjugation: It is used in the development of bioconjugates for targeted drug delivery and protein modification.
Mechanism of Action
The mechanism of action of 3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid primarily involves its role as a protecting group and a linker in synthetic chemistry. The Boc group protects the amine functionality during various synthetic steps, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
3-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid: Similar structure with a benzoic acid moiety instead of propanoic acid.
Tert-butoxycarbonyl L-His (Trt)-Aib-OH: Contains a Boc-protected amine and is used in peptide synthesis.
Uniqueness
3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid is unique due to its specific combination of a Boc-protected piperidine and a propanoic acid linker, making it versatile for various synthetic applications.
Properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-7-4-10(5-8-14)18-9-6-11(15)16/h10H,4-9H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGADXXOTWPYBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773099-94-8 | |
| Record name | 3-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4Ar,7R,8R,8aR)-8-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B1374852.png)

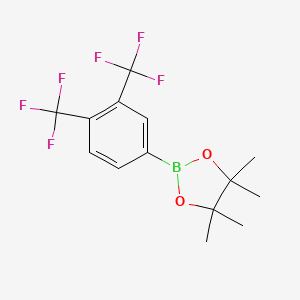
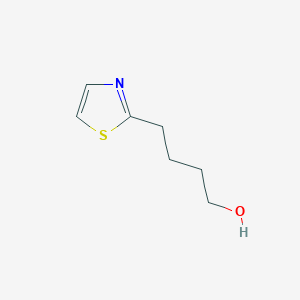
![4-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374861.png)
![4-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1374863.png)
![4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1374864.png)
